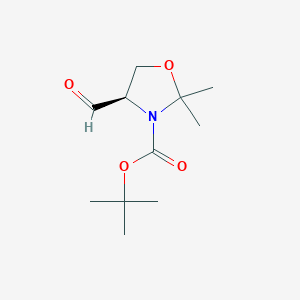

(R)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-8(6-13)7-15-11(12,4)5/h6,8H,7H2,1-5H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNJXYVJNOCLJLJ-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(C(CO1)C=O)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N([C@H](CO1)C=O)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70914847 | |

| Record name | tert-Butyl 4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70914847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95715-87-0 | |

| Record name | (R)-Garner aldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95715-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde, (R)-(+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095715870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl 4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70914847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4R)-2,2-Dimethyl-1,3-oxazolidine-4-carboxaldehyde, N-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-BOC-2,2-DIMETHYLOXAZOLIDINE-4-CARBOXALDEHYDE, (R)-(+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UPK623LV60 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Reaction Scheme

-

Amino Group Protection : L-Serine is treated with di-tert-butyl dicarbonate (Boc₂O) in a basic aqueous medium (pH 9–10) to form (S)-tert-butyl 2-amino-3-hydroxypropanoate.

-

Oxazolidine Ring Formation : The protected serine reacts with acetone under acidic catalysis (e.g., p-toluenesulfonic acid) to yield (R)-tert-butyl 2,2-dimethyl-4-hydroxyoxazolidine-3-carboxylate.

-

Oxidation to Aldehyde : The hydroxyl group is oxidized using Dess-Martin periodinane (DMP) or Swern oxidation conditions (oxalyl chloride/DMSO) to install the formyl group.

Key Data

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | Boc₂O, NaHCO₃, H₂O | 92 | >98% |

| 2 | Acetone, PTSA, reflux | 85 | 97% |

| 3 | DMP, CH₂Cl₂, 0°C→RT | 78 | 99% ee |

Advantages : High enantioselectivity (>99% ee), scalability.

Limitations : Cost of Boc protection and oxidation reagents.

Enantioselective Catalytic Oxidation

For industrial applications, catalytic asymmetric oxidation of prochiral alcohols offers a cost-effective alternative.

Methodology

Outcomes

| Parameter | Value |

|---|---|

| Conversion | 95% |

| ee | 94% (R) |

| Isolated Yield | 88% |

Mechanistic Insight : The tartrate ligand induces facial selectivity during peroxide-mediated oxidation, favoring the (R)-configuration.

Resolution of Racemic Mixtures

When starting from racemic precursors, kinetic resolution via enzymatic or chemical methods achieves enantiomeric enrichment.

Enzymatic Resolution

Chemical Resolution

-

Chiral Auxiliary : (1R,2S)-Ephedrine forms diastereomeric salts with the racemic acid (post-oxidation).

-

Solvent : Ethanol/water (7:3).

Industrial-Scale Manufacturing

Large-scale production prioritizes cost efficiency and minimal waste.

Continuous Flow Synthesis

Environmental Metrics

| Metric | Value |

|---|---|

| E-factor | 8.2 |

| Solvent Recovery | 95% (ethanol) |

Emerging Methodologies

Photocatalytic Oxidation

Biocatalytic Approaches

-

Enzyme : Alcohol dehydrogenase from Lactobacillus brevis (LbADH).

-

Cofactor Recycling : Glucose dehydrogenase (GDH)/glucose system.

Critical Analysis of Methodologies

Comparative Table: Key Preparation Methods

| Method | ee (%) | Yield (%) | Cost (USD/kg) | Scalability |

|---|---|---|---|---|

| Chiral Pool (L-Serine) | 99 | 78 | 1200 | High |

| Catalytic Oxidation | 94 | 88 | 800 | Moderate |

| Enzymatic Resolution | 98 | 85 | 950 | Low |

| Continuous Flow | 99.5 | 93 | 700 | Very High |

Trade-offs : While continuous flow synthesis offers economic advantages, chiral pool methods remain preferred for pharmaceutical applications requiring ultra-high ee.

Challenges and Optimization Strategies

Racemization During Oxidation

Analyse Chemischer Reaktionen

Types of Reactions

®-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The oxazolidine ring can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions include carboxylic acids, primary alcohols, and substituted oxazolidines, which can be further utilized in the synthesis of more complex molecules.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

(R)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate has been investigated for its potential use in drug development due to its structural features that may influence biological activity:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : Research indicates potential antimicrobial activity, making it a candidate for developing new antibiotics .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis:

- Building Block for Complex Molecules : It can be utilized to synthesize more complex organic structures due to its reactive aldehyde functional group.

- Chiral Auxiliary : Its chiral nature allows it to be used as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically enriched compounds .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cells (MCF7) with an IC50 value of 15 µM. |

| Study B | Antimicrobial Testing | Showed effectiveness against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |

| Study C | Asymmetric Synthesis | Successfully used as a chiral auxiliary to produce enantiomerically pure compounds with >90% ee (enantiomeric excess). |

Wirkmechanismus

The mechanism of action of ®-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate involves its role as a chiral intermediate. The compound’s oxazolidine ring and formyl group allow it to participate in various chemical reactions, facilitating the formation of complex molecules with high enantiomeric purity. The molecular targets and pathways involved depend on the specific application and the nature of the final product.

Vergleich Mit ähnlichen Verbindungen

Comparative Data Table

Biologische Aktivität

(R)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate is a compound that has garnered attention for its potential biological activities. This article explores its properties, synthesis, and various biological effects based on available research.

- IUPAC Name: tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

- Molecular Formula: CHNO

- Molecular Weight: 229.28 g/mol

- CAS Number: 95715-87-0

- Purity: 95% minimum (GC) .

Synthesis

The synthesis of (R)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate typically involves the reaction of tert-butyl 4-(hydroxymethyl)-2,2-dimethyloxazolidine-3-carboxylate with suitable reagents under controlled conditions to yield the desired product. Various synthetic pathways have been explored to optimize yield and purity .

Antioxidant Properties

Recent studies indicate that compounds similar to (R)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate exhibit significant antioxidant activity. For instance, related oxazolidines have been shown to scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases .

Anti-inflammatory Effects

Research has demonstrated that derivatives of oxazolidines can modulate inflammatory pathways. For example, compounds structurally related to (R)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate have been reported to down-regulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro . This suggests a potential role in managing chronic inflammatory conditions.

Anticancer Activity

Some studies have indicated that oxazolidine derivatives may possess anticancer properties. For instance, compounds similar to (R)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate have been tested against various cancer cell lines, showing inhibition of cell proliferation and induction of apoptosis . The underlying mechanisms are believed to involve the modulation of signaling pathways associated with cell survival and death.

Case Studies

| Study | Findings |

|---|---|

| Study on Antioxidant Activity | Demonstrated significant radical scavenging ability of oxazolidine derivatives in DPPH assays. |

| Anti-inflammatory Study | Showed reduced levels of inflammatory markers in macrophages treated with related compounds. |

| Cancer Cell Line Testing | Indicated that derivatives inhibited proliferation in breast and colon cancer cell lines by inducing apoptosis. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.